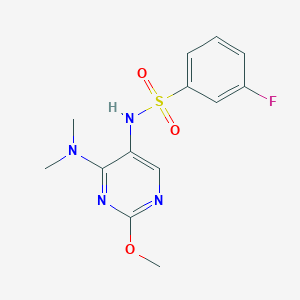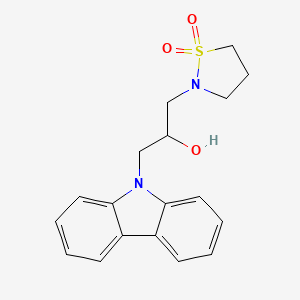
1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27ClN6O3 and its molecular weight is 494.98. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihistaminic and Antiasthmatic Applications
Research has indicated that derivatives similar to the specified compound show promising antihistaminic and antiasthmatic activities. For instance, some derivatives have demonstrated good inhibition of histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats, suggesting their potential as antihistaminic agents (Pascal et al., 1985). Furthermore, xanthene derivatives, sharing a structural resemblance, have been synthesized and shown significant antiasthmatic activity, underscoring their vasodilatory capabilities and phosphodiesterase 3 inhibitory effects, which are crucial for developing anti-asthmatic agents (Bhatia et al., 2016).
Fluorescent Probing for 5-HT1A Receptors
Long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized and evaluated for their ability to visualize 5-HT1A receptors overexpressed in cells. These compounds have shown high receptor affinity and excellent fluorescence properties, presenting a novel approach for receptor visualization (Lacivita et al., 2009).
Cardiovascular Research
Derivatives of the given compound have been synthesized and tested for their cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive effects. Some compounds displayed strong prophylactic antiarrhythmic activity and moderate hypotensive activity, offering insights into the development of new cardiovascular medications (Chłoń-Rzepa et al., 2004).
Analgesic and Anti-inflammatory Properties
Novel derivatives have been synthesized and shown potent analgesic and anti-inflammatory activities, highlighting their potential as new therapeutic agents in pain management and inflammation treatment (Zygmunt et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 2-chlorobenzylamine and 3,7-dimethylxanthine. The second intermediate is 4-(4-methoxyphenyl)piperazine, which is synthesized from 4-nitroaniline and 4-methoxybenzaldehyde. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "3,7-dimethylxanthine", "4-nitroaniline", "4-methoxybenzaldehyde", "Peptide coupling reagents" ], "Reaction": [ "Synthesis of 1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione:", "- 2-chlorobenzylamine is reacted with 3,7-dimethylxanthine in the presence of a suitable solvent and base to form the first intermediate.", "Synthesis of 4-(4-methoxyphenyl)piperazine:", "- 4-nitroaniline is reduced to 4-aminophenyl using a suitable reducing agent.", "- 4-aminophenyl is reacted with 4-methoxybenzaldehyde in the presence of a suitable solvent and acid catalyst to form the second intermediate.", "Coupling of the two intermediates:", "- The two intermediates are coupled using standard peptide coupling reagents, such as HATU or EDC, in the presence of a suitable base and solvent to form the final product." ] } | |
Número CAS |
923244-35-3 |
Fórmula molecular |
C25H27ClN6O3 |
Peso molecular |
494.98 |
Nombre IUPAC |
1-[(2-chlorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H27ClN6O3/c1-28-21-22(29(2)25(34)32(23(21)33)16-17-6-4-5-7-20(17)26)27-24(28)31-14-12-30(13-15-31)18-8-10-19(35-3)11-9-18/h4-11H,12-16H2,1-3H3 |
Clave InChI |
BZXRBCNFFMRSDA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)N(C2=O)CC5=CC=CC=C5Cl)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2871512.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2871514.png)
![N~4~-(4-methoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2871515.png)
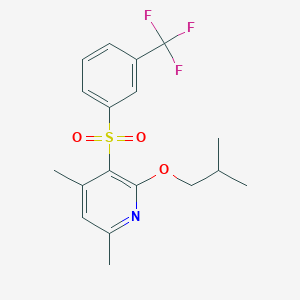
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol](/img/structure/B2871519.png)
![10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione](/img/structure/B2871520.png)
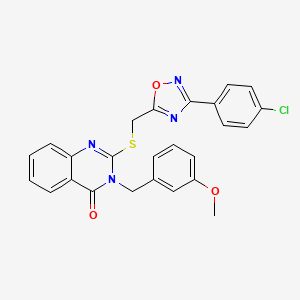
![2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2871525.png)
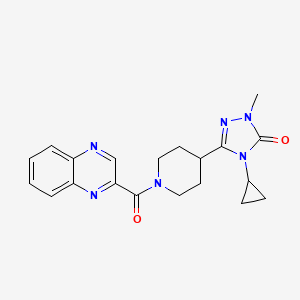
![(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2871529.png)
